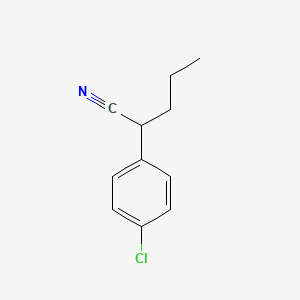
tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate
Descripción general
Descripción
tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate is a chemical compound with the molecular formula C13H17BrN2O3 It is a derivative of azetidine and pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a tert-butyl ester group at the carboxylic acid position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Azetidine Formation: The brominated pyridine is then reacted with azetidine to form the azetidine ring.
Esterification: The final step involves esterification with tert-butyl chloroformate to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient bromination and esterification processes, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of azide or thiol derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity. The bromine atom and azetidine ring play crucial roles in binding affinity and selectivity.
Biological Studies: It can act as an inhibitor or activator of certain biochemical pathways, providing insights into molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Chloropyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(5-Fluoropyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(5-Iodopyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H17BrN2O3 |
|---|---|
Peso molecular |
329.19 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-11(8-16)18-10-4-9(14)5-15-6-10/h4-6,11H,7-8H2,1-3H3 |
Clave InChI |
KEXFOSAAPZKVJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(benzyloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B8619332.png)









amine](/img/structure/B8619394.png)
![1-(1-cyclopropanecarbonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B8619406.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-chloro-1H-indole-2,3-dione](/img/structure/B8619411.png)
